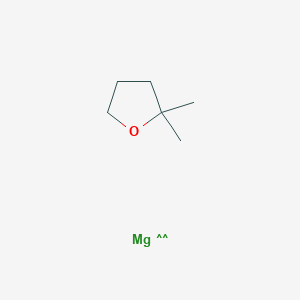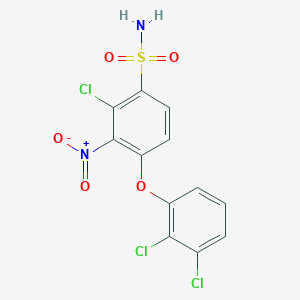
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include chloro, nitro, and sulfonamide groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of chlorine gas or other chlorinating agents for chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups in place of chlorine atoms.
Applications De Recherche Scientifique
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Shares similar chlorinated phenol structure but lacks the nitro and sulfonamide groups.
2-Chloro-4-iodophenol: Contains iodine instead of additional chlorine atoms.
Trichlorophenol: Contains three chlorine atoms but lacks the nitro and sulfonamide groups.
Propriétés
Numéro CAS |
88345-20-4 |
|---|---|
Formule moléculaire |
C12H7Cl3N2O5S |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
2-chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O5S/c13-6-2-1-3-7(10(6)14)22-8-4-5-9(23(16,20)21)11(15)12(8)17(18)19/h1-5H,(H2,16,20,21) |
Clé InChI |
HBZXQJUOJYFPQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
diphenyl-](/img/structure/B14397419.png)
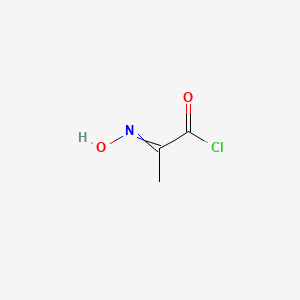
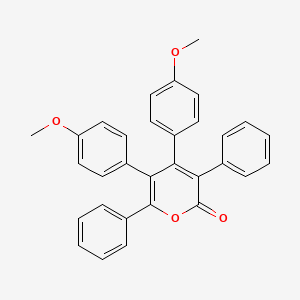


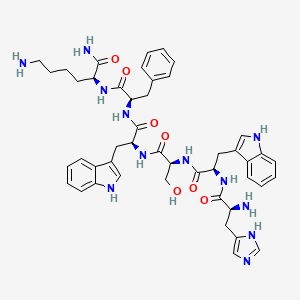

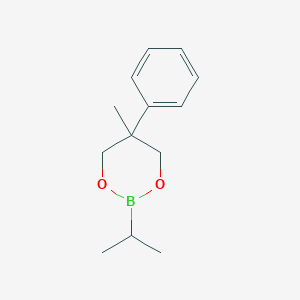
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
